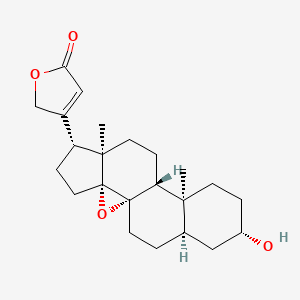

Adynerigenine

Description

Adynerigenine is a cardenolide genin (aglycone) derived from cardiac glycosides (CGs) found in Nerium oleander. It serves as the non-sugar component of CGs, which are renowned for their cardiotonic properties. Structurally, adynerigenine features a steroidal core with a characteristic unsaturated lactone ring at position C-17, critical for its bioactivity . In a 2021 study, adynerigenine was identified as one of six genins responsible for generating 38 distinct CGs in N. oleander, highlighting its role in chemical diversification . Its pharmacological significance lies in its ability to inhibit Na⁺/K⁺-ATPase, a mechanism exploited in treating heart failure, though its toxicity profile necessitates careful structural optimization .

Propriétés

Numéro CAS |

6246-57-7 |

|---|---|

Formule moléculaire |

C23H32O4 |

Poids moléculaire |

372.5 g/mol |

Nom IUPAC |

3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one |

InChI |

InChI=1S/C23H32O4/c1-20-7-4-16(24)12-15(20)3-9-22-18(20)6-8-21(2)17(5-10-23(21,22)27-22)14-11-19(25)26-13-14/h11,15-18,24H,3-10,12-13H2,1-2H3/t15-,16+,17-,18-,20+,21-,22+,23-/m1/s1 |

Clé InChI |

NPQJYTKOLRTWRO-PEZJLNGPSA-N |

SMILES |

CC12CCC(CC1CCC34C2CCC5(C3(O4)CCC5C6=CC(=O)OC6)C)O |

SMILES isomérique |

C[C@]12CC[C@@H](C[C@H]1CC[C@]34[C@@H]2CC[C@]5([C@]3(O4)CC[C@@H]5C6=CC(=O)OC6)C)O |

SMILES canonique |

CC12CCC(CC1CCC34C2CCC5(C3(O4)CCC5C6=CC(=O)OC6)C)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Adynerigenine; Adynerigenin; |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Adynerigenine shares structural homology with other cardenolide genins, differing primarily in hydroxylation patterns, double bond positions, and lactone ring modifications. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Adynerigenine and Analogues

Key Findings:

Hydroxylation Effects : Gitoxigenin’s C-16 hydroxyl group improves water solubility but reduces membrane permeability compared to adynerigenine .

Lactone Ring Modifications : Digitoxigenin’s saturated lactone ring enhances target affinity but exacerbates arrhythmia risks, underscoring adynerigenine’s balance of efficacy and safety .

Epoxy Groups: Oleandrigenin’s C-7/C-8 epoxy group correlates with anticancer activity, a property less pronounced in adynerigenine .

Functional Comparison with Analogues

Mechanistic Similarities

All compounds inhibit Na⁺/K⁺-ATPase, but adynerigenine exhibits intermediate binding kinetics. For instance:

- Digitoxigenin : IC₅₀ = 0.1 nM (highest potency due to lactone saturation) .

- Adynerigenine : IC₅₀ = 1.2 nM .

- Gitoxigenin : IC₅₀ = 3.5 nM .

Toxicity Profiles

- Adynerigenin beta-neritrioside (a CG derivative): LD₅₀ = 12 mg/kg (mice), vs. adynerigenine ’s LD₅₀ = 8 mg/kg, indicating glycosylation reduces toxicity .

- Dehydroadynerigenin glucosyldigitaloside : Lacks the lactone ring, abolishing cardiotoxicity but retaining anti-inflammatory effects .

Research Advancements and Challenges

- Analytical Techniques: Ultraperformance LC-MS/MS has differentiated adynerigenine from analogues via diagnostic fragments (e.g., m/z 345 for adynerigenine vs. m/z 361 for gitoxigenin) .

- Synthetic Modifications : Dehydroadynerigenin derivatives show promise in reducing toxicity while maintaining efficacy, though scalability remains a hurdle .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.